

"4-Methoxy-2-nitrobenzenesulfonyl Chloride CAS number 18092-54-1"

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Compound of Interest

Compound Name: 4-Methoxy-2-nitrobenzenesulfonyl
Chloride

Cat. No.: B094077

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An In-depth Technical Guide to **4-Methoxy-2-nitrobenzenesulfonyl Chloride** (Mns-Cl)

Abstract

This technical guide provides a comprehensive overview of **4-Methoxy-2-nitrobenzenesulfonyl chloride** (CAS No. 18092-54-1), a pivotal reagent in modern organic synthesis. Known colloquially as Mns-Cl, its primary utility lies in the introduction of the 4-methoxy-2-nitrobenzenesulfonyl (Mns) protecting group for primary and secondary amines. This document delves into the reagent's physicochemical properties, synthesis, and mechanistic underpinnings of its application. With a focus on practical utility for researchers in drug discovery and chemical development, we present detailed, field-proven protocols for both the protection and deprotection of amines, discuss the strategic advantages of the Mns group in complex molecular architectures, and outline critical safety and handling procedures.

Introduction: Strategic Importance of Mns-Cl

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the selective modulation of functional group reactivity is paramount. Amines, being ubiquitous and nucleophilic, often require temporary masking to prevent unwanted side reactions. A protecting group is a reversibly formed derivative that renders a functional group inert during subsequent chemical transformations[1]. The choice of protecting group is a strategic decision, governed by its stability to a range of reaction conditions and the mildness of its eventual removal.

4-Methoxy-2-nitrobenzenesulfonyl chloride emerges as a superior reagent for this purpose. It reacts readily with amines to form highly stable sulfonamides. The Mns group, like the related nosyl (Ns) group, is distinguished by its robust stability towards acidic and many oxidative/reductive conditions, yet it can be cleaved under specific, mild nucleophilic conditions that leave other protecting groups, such as Boc and Fmoc, intact[2]. This orthogonality is the cornerstone of its utility, enabling chemists to selectively unmask different amines at various stages of a synthesis, a critical requirement for constructing complex molecules like peptides and natural products.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The key identifiers and physical data for Mns-Cl are summarized below.

Properties of 4-Methoxy-2-nitrobenzenesulfonyl Chloride

Property	Value	Source(s)
CAS Number	18092-54-1	[3][4]
IUPAC Name	4-methoxy-2-nitrobenzenesulfonyl chloride	[3]
Molecular Formula	C ₇ H ₆ ClNO ₅ S	[3][4]
Molecular Weight	251.64 g/mol	[3][4]
Appearance	Slightly pale yellow to light orange solid/crystal	[5][6]
Melting Point	77-79 °C	[5][6]
SMILES	<chem>COC1=CC(=C(C=C1)S(=O)(=O)Cl)</chem> --INVALID-LINK--[O-]	[3]
InChIKey	OGHAPVZVXLHURO-UHFFFAOYSA-N	[3]

GHS Hazard Information and Safe Handling

Mns-Cl is a corrosive and hazardous substance that demands careful handling in a controlled laboratory environment.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Skin Corrosion/Irritation	GHS05 (Corrosion)	Danger	H314: Causes severe skin burns and eye damage
Metal Corrosion	GHS05 (Corrosion)	Warning	H290: May be corrosive to metals
Skin Sensitization	GHS07 (Exclamation Mark)	Warning	H317: May cause an allergic skin reaction

Data sourced from PubChem and commercial supplier safety data sheets.[3][6]

Handling & Storage Protocol:

- Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile).[7]
- Handling: Mns-Cl is moisture-sensitive and reacts with water, potentially liberating corrosive HCl gas[5][7]. Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid creating dust.
- Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from water and incompatible materials[4].
- Spills: In case of a spill, do not use water. Absorb with an inert, dry material (e.g., sand or vermiculite) and place in a suitable container for disposal.

Synthesis of 4-Methoxy-2-nitrobenzenesulfonyl Chloride

While commercially available, understanding the synthesis of Mns-Cl provides insight into potential impurities. The most direct route is the chlorosulfonation of 3-nitroanisole (1-methoxy-

3-nitrobenzene).

Caption: General synthetic pathway for Mns-Cl.

Generalized Laboratory Synthesis Protocol

This protocol is illustrative, based on established procedures for chlorosulfonation of activated aromatic rings.^[8]

- **Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize evolving HCl gas).
- **Reaction:** Cool chlorosulfonic acid (approx. 4-5 equivalents) in the flask to 0°C using an ice bath.
- **Addition:** Add 3-nitroanisole (1 equivalent) dropwise via the dropping funnel while maintaining the temperature between 0-5°C. The methoxy group is an ortho-, para-director, and the position para to the methoxy group and ortho to the nitro group is sterically and electronically favored for sulfonation.
- **Stirring:** After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates completion.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
- **Isolation & Purification:** Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Application: The Mns Group in Amine Protection

The primary application of Mns-Cl is the protection of primary and secondary amines. The resulting Mns-sulfonamide is stable across a wide pH range and to many reagents, providing a robust shield for the amine functionality.

Mechanism of Protection (Sulfonylation)

The protection reaction is a straightforward nucleophilic attack by the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Caption: Workflow for the protection of a primary amine.

Detailed Protocol: Protection of Benzylamine with Mns-Cl

- **Reagents & Setup:** Dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under a nitrogen atmosphere.
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Addition of Mns-Cl:** Dissolve **4-methoxy-2-nitrobenzenesulfonyl chloride** (1.05 eq) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-20 minutes.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, water, and then brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- **Purification:** The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.

Mechanism of Deprotection (Cleavage)

The true value of the Mns group lies in its selective removal. The electron-withdrawing nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution ($\text{S}_\text{N}\text{Ar}$). A soft

nucleophile, typically a thiol like thiophenol, attacks the carbon atom bearing the sulfonyl group, displacing the sulfonamide.

Caption: Deprotection workflow via S_NAr mechanism.

Detailed Protocol: Deprotection of N-Benzyl-Mns-Amide

- **Reagents & Setup:** Dissolve the Mns-protected amine (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
- **Addition of Reagents:** Add a base, typically potassium carbonate (K_2CO_3 , 3.0 eq), followed by a thiol nucleophile, such as thiophenol (2.0 eq).
- **Reaction:** Stir the mixture at room temperature for 1-4 hours. The reaction is often rapid. Monitor its completion by TLC or LC-MS.
- **Work-up:** Once the reaction is complete, filter off the solid base. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash extensively with aqueous sodium bicarbonate solution to remove unreacted thiophenol and its corresponding phenoxide. Follow with a water and brine wash.
- **Isolation:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent in vacuo.
- **Purification:** The resulting free amine can be purified by column chromatography or acid/base extraction to separate it from the thioether byproduct.

Conclusion

4-Methoxy-2-nitrobenzenesulfonyl chloride is more than a mere reagent; it is a strategic tool for navigating the complexities of modern synthetic chemistry. Its ability to form robust sulfonamides that are cleavable under exceptionally mild and orthogonal conditions makes it invaluable for the synthesis of sensitive and complex target molecules. For researchers and professionals in drug development, mastering the application of the Mns group provides a distinct advantage, enabling more efficient and flexible synthetic routes. Adherence to the rigorous protocols and safety precautions outlined in this guide will ensure its successful and safe implementation in the laboratory.

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